5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione
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Overview
Description
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. It is characterized by the presence of three hydroxyl groups and a dihydronaphthalene-1,4-dione core. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of 5,6,8-trihydroxy-1,4-naphthoquinone using suitable oxidizing agents under controlled conditions. The reaction typically requires a solvent such as ethanol or acetone and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The choice of oxidizing agents, solvents, and catalysts is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, water.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones with various functional groups.
Scientific Research Applications
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing therapeutic agents for various diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential antimicrobial and anticancer activities. The molecular targets include enzymes involved in redox regulation and signaling pathways related to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Shares a similar naphthoquinone core but lacks the additional hydroxyl group at the 6-position.
2,3-Dihydroxynaphthalene: Contains hydroxyl groups at different positions on the naphthalene ring.
1,4-Dihydroxynaphthalene: Lacks the quinone structure and has hydroxyl groups at the 1 and 4 positions.
Uniqueness
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the specific arrangement of hydroxyl groups and the presence of the dihydronaphthalene-1,4-dione core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H8O5 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
5,6,8-trihydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8O5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h3,13-15H,1-2H2 |
InChI Key |
WEWBEWGBGNVAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C1=O)C(=CC(=C2O)O)O |
Origin of Product |
United States |
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